molecular formula C14H19IN2O B7877815 (2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone

(2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone

Cat. No.: B7877815
M. Wt: 358.22 g/mol
InChI Key: HZWZQVZUICQOED-UHFFFAOYSA-N
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Description

(2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C14H19IN2O and its molecular weight is 358.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-iodophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O/c1-11(2)16-7-9-17(10-8-16)14(18)12-5-3-4-6-13(12)15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWZQVZUICQOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 Iodophenyl 4 Isopropylpiperazin 1 Yl Methanone

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For (2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone, the most logical and common disconnection is at the amide bond (C-N bond). youtube.com This bond is typically formed in the final stages of a synthesis.

This primary disconnection breaks the target molecule into two key precursors:

2-Iodobenzoic Acid : An aromatic carboxylic acid.

4-Isopropylpiperazine (also known as 1-isopropylpiperazine): A secondary amine.

The forward synthesis, therefore, involves the formation of an amide bond between these two fragments. This can be achieved through several well-established methods, primarily involving the activation of the carboxylic acid group of 2-iodobenzoic acid followed by nucleophilic attack from the secondary amine of 4-isopropylpiperazine.

Precursor Synthesis and Characterization

The efficient synthesis of the target compound is highly dependent on the reliable preparation of its precursors. Both 2-iodobenzoic acid and 4-isopropylpiperazine can be synthesized through established and optimized routes.

Synthesis of 2-Iodobenzoic Acid Derivatives

2-Iodobenzoic acid is a crucial precursor, and its synthesis is well-documented in chemical literature. The most common and reliable method for its preparation is the Sandmeyer reaction, starting from anthranilic acid (2-aminobenzoic acid). texiumchem.comchemicalbook.comwikipedia.org

The process involves two main steps:

Diazotization : The amino group of anthranilic acid is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. texiumchem.comscribd.com

Iodination : The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (as N₂ gas), and it is readily displaced by the iodide ion to yield 2-iodobenzoic acid. chemicalbook.comwikipedia.org

The crude product is typically purified by recrystallization. sciencemadness.org

Table 1: Summary of Sandmeyer Reaction for 2-Iodobenzoic Acid Synthesis
Starting MaterialReagentsKey ConditionsReported YieldReference
Anthranilic Acid1) NaNO₂, HCl 2) KIDiazotization at 0-5°C, followed by warming with KI solution.71% sciencemadness.org
Anthranilic Acid1) NaNO₂, H₂SO₄ 2) KILow-temperature diazotization followed by reaction with potassium iodide.Typically >70% texiumchem.comscribd.com

Synthesis of 4-Isopropylpiperazine Derivatives

4-Isopropylpiperazine is a secondary amine that can be prepared from piperazine (B1678402), a readily available starting material. A highly effective method for its synthesis is reductive amination. masterorganicchemistry.comlibretexts.org

This one-pot reaction involves:

Imine/Iminium Ion Formation : Piperazine is reacted with acetone (B3395972) in a suitable solvent. The amine attacks the carbonyl carbon of acetone, and after dehydration, an iminium ion intermediate is formed.

Reduction : A reducing agent, added to the same reaction mixture, reduces the iminium ion to the corresponding amine. libretexts.org

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred reducing agents for this transformation because they are mild enough not to reduce the ketone starting material but are highly effective at reducing the intermediate iminium ion. masterorganicchemistry.comchemicalbook.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) under mildly acidic conditions to facilitate iminium ion formation. prepchem.comcommonorganicchemistry.com

An alternative, though sometimes harder to control for mono-alkylation, is the direct N-alkylation of piperazine with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base to neutralize the hydrogen halide byproduct.

Table 2: Synthesis of 4-Isopropylpiperazine via Reductive Amination
Starting MaterialsReducing AgentSolventKey ConditionsTypical YieldReference
Piperazine, AcetoneSodium Cyanoborohydride (NaBH₃CN)Methanol/WaterpH adjustment to ~7.5, room temperature.Good to excellent prepchem.com
Piperazine, AcetoneSodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or Tetrahydrofuran (THF)Anhydrous conditions, room temperature.High masterorganicchemistry.comcommonorganicchemistry.com
Piperazine, AcetoneSodium Borohydride (NaBH₄)Methanol, 2,2,2-TrifluoroethanolSequential addition (imine formation first, then NaBH₄).Good to excellent thieme-connect.com

Amidation Reactions and Coupling Strategies

The final and pivotal step in the synthesis is the formation of the amide bond between 2-iodobenzoic acid and 4-isopropylpiperazine. Two primary strategies are generally employed for this transformation: direct coupling using peptide coupling reagents or a two-step approach via an acyl halide intermediate.

Exploration of Peptide Coupling Reagents

Peptide coupling reagents are designed to facilitate amide bond formation by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. fishersci.co.uk This approach is often preferred due to its mild reaction conditions and high efficiency.

Common classes of coupling reagents include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukpeptide.com To suppress side reactions and reduce racemization (though not a concern for 2-iodobenzoic acid), additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. bachem.com

Onium Salts (Aminium/Phosphonium) : These reagents are generally more efficient and lead to cleaner reactions. Popular examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.combachem.comuniurb.it These reagents convert the carboxylic acid into a highly reactive activated ester in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). fishersci.co.uk

Table 3: Comparison of Common Peptide Coupling Reagents
Coupling ReagentAdditive (if any)BaseAdvantagesDisadvantagesReference
DCC / DICHOBt / HOAtNot always requiredCost-effective and efficient.Byproduct (dicyclohexylurea) can be difficult to remove; potential for side reactions. peptide.combachem.com
HBTU / TBTUNone requiredDIPEA / TEAHigh yields, fast reactions, easy workup.Can cause guanidinylation of the primary/secondary amine if not pre-activated. uniurb.it
HATUNone requiredDIPEA / TEAVery fast and efficient, less risk of side reactions compared to HBTU, good for sterically hindered substrates.Higher cost. peptide.comacs.org
PyBOPNone requiredDIPEA / TEAHigh efficiency, stable reagent.Phosphonium-based byproducts. bachem.com

Evaluation of Acyl Halide Approaches

An alternative and robust method for amide synthesis is the conversion of the carboxylic acid into a more reactive acyl halide, typically an acyl chloride. fishersci.it This is a two-step process:

Acyl Chloride Formation : 2-Iodobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (B109758) (DCM) or with a catalytic amount of dimethylformamide (DMF). fishersci.itnih.gov The resulting 2-iodobenzoyl chloride is a highly reactive intermediate.

Amidation : The crude or purified acyl chloride is then reacted with 4-isopropylpiperazine. This reaction is typically rapid and exothermic. libretexts.org A base, such as triethylamine, pyridine, or even an excess of the piperazine substrate itself, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. fishersci.itresearchgate.net This method, often referred to as the Schotten-Baumann reaction, is highly effective but can be less tolerant of sensitive functional groups compared to modern coupling reagents.

This approach is advantageous due to the high reactivity of the acyl chloride, which often leads to high yields and simple purification, as the primary byproduct is a salt that can be removed with an aqueous wash. nih.gov

Direct Condensation Methods

The formation of the amide bond in this compound is a critical step in its synthesis, typically achieved through the direct condensation of 2-iodobenzoic acid and 1-isopropylpiperazine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of the piperazine ring. A variety of coupling agents have been developed to promote this reaction, each with its own advantages in terms of reaction time, yield, and purification profile. nih.govresearchgate.net

Commonly employed coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. nih.gov Phosphonium-based reagents (e.g., BOP, PyBOP) and uronium-based reagents (e.g., HBTU, HATU) are also highly effective activators that can promote the reaction under mild conditions. The choice of solvent is crucial, with aprotic polar solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (B52724) being typical. The reaction conditions are generally mild, often proceeding at room temperature.

Below is a table summarizing common direct condensation reagents and conditions applicable to the synthesis of the target compound.

Coupling ReagentAdditiveBaseSolventTypical Temperature
DCCHOBtN-Methylmorpholine (NMM)Dichloromethane (DCM)0 °C to Room Temp
EDCIHOBtDiisopropylethylamine (DIPEA)Dimethylformamide (DMF)Room Temp
HATUNoneDiisopropylethylamine (DIPEA)Dimethylformamide (DMF)Room Temp
PyBOPNoneTriethylamine (TEA)AcetonitrileRoom Temp

This table represents a generalized summary of common conditions for amide bond formation and may require optimization for the specific synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Strategies for Structural Modification

The presence of the iodine atom on the phenyl ring of this compound provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing molecular complexity and synthesizing a diverse library of derivatives. organic-chemistry.orgrsc.orgdntb.gov.ua

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. nih.govresearchgate.net This strategy can be used to introduce various aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govmdpi.com This method is invaluable for synthesizing arylalkyne derivatives, which are important precursors for many organic transformations and can be found in various functional materials.

Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. organic-chemistry.org This reaction is a versatile method for the vinylation of aryl halides.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the aryl iodide with a wide range of primary or secondary amines, amides, or carbamates. wikipedia.orgnih.govbeilstein-journals.orgorganic-chemistry.orglibretexts.org This enables the synthesis of diverse N-aryl derivatives.

The table below outlines potential structural modifications of this compound using these palladium-catalyzed reactions.

Reaction NameCoupling PartnerCatalyst/Ligand System (Example)Resulting Structure
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ / Na₂CO₃Biphenyl derivative
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃NArylalkyne derivative
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tolyl)₃ / Et₃NStilbene derivative
Buchwald-HartwigSecondary AminePd₂(dba)₃ / BINAP / NaOtBuDiaryl amine derivative

This table illustrates potential applications of palladium-catalyzed reactions for the structural modification of the target compound. Specific conditions would require experimental optimization.

Green Chemistry Approaches in Synthetic Design for the Chemical Compound

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. tandfonline.comresearchgate.netyoutube.com For the synthesis of this compound, several green chemistry strategies can be considered.

One approach is the use of solvent-free or "neat" reaction conditions for the amide bond formation, which can reduce waste and simplify purification. tandfonline.comresearchgate.net Alternatively, the use of greener solvents, such as water or bio-derived solvents like cyclopentyl methyl ether (CPME), can be explored. researchgate.netnih.gov

Enzymatic catalysis offers a sustainable alternative to traditional chemical methods for amide bond formation. nih.gov Lipases, for instance, can catalyze the direct amidation of carboxylic acids and amines under mild conditions, often with high selectivity and without the need for coupling agents. nih.gov

In the context of palladium-catalyzed cross-coupling reactions, green approaches focus on developing highly active catalysts that can be used at very low loadings (ppm levels), minimizing residual palladium in the final product. The use of water as a solvent for these reactions is also a significant area of research. organic-chemistry.org The development of recoverable and reusable catalyst systems, such as those immobilized on solid supports, further enhances the sustainability of these processes. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Iodophenyl 4 Isopropylpiperazin 1 Yl Methanone

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the phenyl ring is the most reactive site for substitution and coupling reactions. The iodine atom is an excellent leaving group, and its presence on an aromatic ring opens up a variety of synthetic transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

For a SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex. In the case of (2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone, the benzoyl group is only a moderate electron-withdrawing group, and it is not in an ideal position (ortho or para) to sufficiently activate the ring for a classical SNAr reaction with common nucleophiles under standard conditions. Therefore, direct displacement of the iodide by nucleophiles like alkoxides, amines, or thiols is generally not a facile process for this substrate. Alternative mechanisms, such as those involving benzyne intermediates, could potentially occur but would require extremely strong basic conditions (e.g., NaNH2) and would likely lead to a mixture of regioisomers.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl iodide moiety is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures. The reaction of a (2-iodobenzoyl)piperazine derivative with various arylboronic acids would be expected to proceed efficiently.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(PPh3)4 (3)K2CO3Toluene/H2O100>90
24-Methoxyphenylboronic acidPd(dppf)Cl2 (2)Cs2CO3Dioxane90>95
33-Thienylboronic acidPd(OAc)2 (2) / SPhos (4)K3PO4Toluene110>85

Table 1: Representative Conditions for Suzuki Coupling of Aryl Iodide Analogs.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This method is highly efficient for the synthesis of arylalkynes. The reaction is generally high-yielding and tolerates a wide range of functional groups.

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1PhenylacetylenePdCl2(PPh3)2 (2)CuI (4)Et3NTHF65>90
2TrimethylsilylacetylenePd(PPh3)4 (3)CuI (5)DiisopropylamineDMFRT>95
31-HexynePd(OAc)2 (1) / XPhos (2)CuI (2)Cs2CO3Dioxane80>88

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodide Analogs.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org A palladium catalyst and a base are required for this transformation. wikipedia.org The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond.

EntryAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1StyrenePd(OAc)2 (2)Et3NDMF100>85
2n-Butyl acrylatePd(PPh3)4 (3)K2CO3Acetonitrile (B52724)80>90
31-OctenePdCl2(dppf) (2)NaOAcDMA120>75

Table 3: Representative Conditions for Heck Reaction of Aryl Iodide Analogs.

Reductive Dehalogenation Studies

Reductive dehalogenation is the process of replacing the halogen atom with a hydrogen atom. This can be achieved under various conditions, including catalytic hydrogenation or using hydride reagents. For an aryl iodide, this transformation is generally efficient.

Catalytic Hydrogenation: This method involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas or a hydrogen source like ammonium formate or hydrazine. A base is typically added to neutralize the HI formed during the reaction.

Hydride Reagents: While powerful hydride reagents like lithium aluminum hydride can reduce the carbonyl group (see section 4.2.2), other systems can be used for selective dehalogenation. Radical-based reductions using reagents like tributyltin hydride (Bu3SnH) with a radical initiator (e.g., AIBN) are also effective.

MethodReagentsSolventTemp. (°C)
Catalytic HydrogenationH2 (1 atm), Pd/C (10%), Et3NEthanol (B145695)RT
Transfer HydrogenationHCOONH4, Pd/C (5%)Methanol (B129727)Reflux
Radical DehalogenationBu3SnH, AIBN (cat.)Toluene80-110

Table 4: Typical Conditions for Reductive Dehalogenation of Aryl Iodides.

Reactivity of the Carbonyl Group

The carbonyl group of the tertiary amide in this compound is another key reactive site. Compared to aldehydes and ketones, the amide carbonyl is less electrophilic due to the resonance donation from the adjacent nitrogen atom's lone pair. Consequently, it is less reactive towards nucleophiles and requires more forcing conditions or stronger reagents to react.

Nucleophilic Addition Reactions

The addition of nucleophiles to the amide carbonyl carbon is a challenging but feasible reaction. Strong nucleophiles, such as organometallic reagents (Grignard or organolithium reagents), are typically required. The initial nucleophilic addition forms a tetrahedral intermediate. Unlike with ketones or aldehydes, this intermediate does not typically get protonated to form an alcohol. Instead, because the nitrogen is part of a good leaving group (in the context of the tetrahedral intermediate's collapse), the reaction can lead to different outcomes. However, with tertiary amides, the reaction with strong organometallics often leads to the formation of a ketone after acidic workup, as the initial adduct is relatively stable until hydrolysis. Direct formation of a tertiary alcohol by double addition is generally not observed.

NucleophileReagentsSolventProduct after Workup
Grignard Reagent1. PhMgBr (excess), 2. H3O+THF2-Iodobenzophenone
Organolithium1. n-BuLi (excess), 2. H3O+Diethyl Ether1-(2-Iodophenyl)pentan-1-one

Table 5: Expected Products from Nucleophilic Addition to the Amide Carbonyl.

Reduction Pathways

The reduction of the amide carbonyl group is a common transformation. Tertiary amides can be reduced to the corresponding tertiary amines. This requires a powerful reducing agent, as amides are one of the more difficult carbonyl functional groups to reduce.

Lithium Aluminum Hydride (LiAlH4): This is the most common and effective reagent for the reduction of amides to amines. rsc.orglibretexts.org It is a strong, non-selective hydride donor. The reaction proceeds via the formation of an aluminum-complexed intermediate, which is then hydrolyzed during workup to yield the amine. It is important to note that LiAlH4 will also readily reduce the aryl iodide to an aryl-hydrogen bond (reductive dehalogenation).

Sodium Borohydride (NaBH4): This is a much milder reducing agent and is generally incapable of reducing amides under standard conditions. commonorganicchemistry.com Its selectivity allows for the reduction of aldehydes and ketones in the presence of amides.

ReagentConditionsExpected Product
LiAlH41. THF, Reflux; 2. H2O/H+ workupBenzyl(4-isopropylpiperazin-1-yl)methane
NaBH4Methanol, RTNo Reaction

Table 6: Reduction Pathways for the Amide Carbonyl.

Condensation Reactions

A condensation reaction is a type of chemical reaction where two molecules combine to form a larger molecule, typically with the elimination of a small molecule such as water. wikipedia.orgmonash.edu The amide bond in this compound itself is formed through a condensation reaction between 2-iodobenzoic acid (or its activated derivative, like an acyl chloride) and 1-isopropylpiperazine, with the loss of a water molecule.

Once formed, the this compound molecule is generally stable and unlikely to participate in further condensation reactions at its core structure under standard conditions. The amide nitrogen's lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic, and the tertiary amine of the piperazine (B1678402) ring lacks the proton necessary to be eliminated in a typical condensation pathway. libretexts.org Condensation might be possible only after modification of the molecule to introduce new reactive functional groups.

Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring in the title compound contains two nitrogen atoms with distinct chemical environments and reactivity. The nitrogen atom bonded to the carbonyl group (N1) is part of an amide linkage. The other nitrogen (N4) is a tertiary amine substituted with an isopropyl group.

N1 (Amide) Nitrogen: The N1 nitrogen is essentially unreactive towards N-alkylation or N-acylation. Due to resonance with the adjacent carbonyl group, the lone pair of electrons on this nitrogen is delocalized, which significantly reduces its nucleophilicity. libretexts.orgstackexchange.com Attempting acylation or alkylation at this position is generally not feasible under normal conditions.

Detailed basicity studies for this compound have not been reported. However, the basicity can be predicted based on its structure.

N1 (Amide) Nitrogen: This nitrogen is considered non-basic. The delocalization of its lone pair into the carbonyl system makes it unavailable for protonation. chemistryguru.com.sglibretexts.org

N4 (Tertiary Amine) Nitrogen: This nitrogen is the basic center of the molecule. Its lone pair is localized and available to accept a proton. libretexts.org The basicity of this nitrogen is influenced by the electronic effect of the isopropyl group, which is a weak electron-donating group and slightly increases the electron density on the nitrogen, enhancing its basicity compared to an unsubstituted piperazine. The pKa of the conjugate acid of a typical N-alkyl piperazine is in the range of 8-9. Therefore, this compound is expected to be a moderately strong base, readily forming a salt in the presence of acids.

Mechanistic Investigations of Key Transformations

Specific mechanistic or kinetic investigations for reactions involving this compound have not been published. However, the mechanisms of the key transformations it would likely undergo are well-established for the broader class of aryl halides.

No kinetic studies have been performed on the title compound. The following describes the general kinetics for a Buchwald-Hartwig amination, a likely transformation for this molecule.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds. researchgate.netnih.gov A kinetic analysis of such a reaction would involve systematically varying the concentrations of the aryl iodide (this compound), the amine coupling partner, the palladium catalyst, the ligand, and the base to determine the reaction order with respect to each component.

For many palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex or the reductive elimination of the product from the Pd(II) complex. researchgate.netrsc.org

Oxidative Addition as Rate-Determining Step: If oxidative addition is the rate-determining step, the reaction would likely be first-order in the palladium catalyst and first-order in the aryl iodide. The rate would be independent of the amine and base concentrations.

Reductive Elimination as Rate-Determining Step: If reductive elimination is rate-limiting, the kinetics can be more complex, often showing a dependence on the nature and concentration of the ligand, base, and amine. rsc.org

A hypothetical kinetic study for a reaction involving this compound would provide crucial insights into the specific mechanism at play, but such data is not currently available.

Hammett Analysis and Substituent Effects

A Hammett analysis is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org Although a specific Hammett plot for this compound is not available, the principles can be applied by examining related systems. The reactivity of this compound, particularly in reactions involving the aryl iodide, such as Ullmann-type coupling reactions, is expected to be sensitive to electronic effects. mdpi.comnih.gov

In a hypothetical scenario where derivatives of this compound with various substituents on the iodophenyl ring undergo a reaction (e.g., a copper-catalyzed amination), a Hammett plot would correlate the logarithm of the reaction rate constants (k) or equilibrium constants (K) with the substituent constant (σ). The resulting reaction constant (ρ) would indicate the sensitivity of the reaction to these electronic effects.

Computational studies on the Ullmann-type N-arylation of lactams with substituted iodoanilines have shown a direct relationship between the activation energy of the rate-limiting step and the electronic nature of the substituents. mdpi.comresearchgate.net These studies reveal that the strain in the substituted iodoaniline is a primary contributor to the energy barrier. mdpi.comnih.gov Electron-withdrawing groups on the aryl iodide generally increase the reaction rate in nucleophilic aromatic substitution-type mechanisms, including many Ullmann couplings, by making the ipso-carbon more electrophilic and stabilizing the intermediate. stackexchange.com

Table 1: Hypothetical Hammett Data for a Reaction of Substituted this compound Derivatives

Substituent (at para-position to Iodide)Substituent Constant (σp)Relative Rate (k/kH)log(k/kH)
-OCH3-0.270.5-0.30
-CH3-0.170.7-0.15
-H0.001.00.00
-Cl0.232.50.40
-NO20.7815.01.18

This table presents hypothetical data to illustrate the expected trend in a reaction where a positive ρ value would be observed, such as a nucleophilic attack on the aryl iodide.

Isolation and Characterization of Intermediates

The reaction mechanisms involving this compound, particularly in copper-catalyzed C-N bond formation (Ullmann-type reactions), are expected to proceed through a series of organometallic intermediates. While direct isolation of intermediates for this specific substrate has not been reported, studies on analogous copper-catalyzed amidation reactions provide significant insights. escholarship.orgnih.govacs.org

The generally accepted mechanism for the Ullmann–Goldberg coupling reaction suggests the initial formation of a Cu(I)-amidate complex. mdpi.com In the case of this compound reacting with an amine, the catalytic cycle would likely involve:

Oxidative Addition: The aryl iodide part of the molecule would undergo oxidative addition to a Cu(I) species, forming a Cu(III) intermediate.

Reductive Elimination: This is preceded by coordination of the amine nucleophile. The subsequent reductive elimination would form the new C-N bond and regenerate the Cu(I) catalyst.

In related copper-catalyzed amidation reactions of alkanes, copper(I) and copper(II) amidate and imidate complexes have been successfully isolated and characterized. escholarship.orgnih.govacs.org For instance, complexes such as [(phen)Cu(phth)] and [(phen)Cu(phth)2] have been identified as potential intermediates. escholarship.orgnih.govacs.org These studies have demonstrated that under catalytic conditions, a Cu(I)-amidate can be a short-lived species in the presence of an oxidant and the amide, with the predominant species often being a Cu(II)-amidate complex. escholarship.org

Characterization of such intermediates typically involves techniques like X-ray crystallography to determine the solid-state structure, and various spectroscopic methods (NMR, IR, UV-Vis) to understand their solution-state behavior and electronic properties.

Solvent Effects and Reaction Catalysis

The choice of solvent and catalyst is paramount in controlling the outcome of reactions involving this compound. For transformations like Ullmann or Buchwald-Hartwig couplings, both the solvent and the catalyst system (metal and ligand) will dictate the reaction's efficiency, selectivity, and rate.

Catalysis: Copper-based catalysts are traditionally used for Ullmann-type reactions involving 2-iodobenzamides. rsc.orgrsc.org Simple copper salts like CuI are often effective, sometimes in the presence of a ligand such as a diamine or phenanthroline to stabilize the copper species and facilitate the catalytic cycle. mdpi.com Palladium catalysts are also widely employed for cross-coupling reactions of aryl iodides. whiterose.ac.uknih.govresearchgate.netrsc.org The choice between copper and palladium would depend on the specific coupling partner and desired reaction conditions. For instance, N-substituted 2-iodobenzamides have been shown to undergo copper-catalyzed domino reactions with enaminones to form quinazolinones. rsc.orgrsc.org

Solvent Effects: The solvent plays multiple crucial roles in transition metal-catalyzed reactions. whiterose.ac.ukresearchgate.netrsc.org Its functions include:

Solubilizing Reactants: Ensuring that all components of the reaction mixture are in the same phase.

Stabilizing Catalytic Species: Coordinating to the metal center, which can influence the stability and reactivity of the catalyst.

Influencing Reaction Rates: The polarity of the solvent can significantly affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Polar aprotic solvents like DMF, DMAc, DMSO, and NMP are commonly used for copper- and palladium-catalyzed cross-coupling reactions. whiterose.ac.uk They are effective at dissolving the reactants and stabilizing the charged intermediates that can form during the reaction. In some palladium-catalyzed reactions, the choice of solvent can even influence the nature of the active catalytic species. For example, in Suzuki couplings, polar solvents can favor an anionic palladium complex as the active species. nih.gov The optimal solvent is often determined empirically for a specific reaction.

Table 2: Common Solvents and Catalysts for Reactions of Aryl Iodides

Reaction TypeTypical CatalystsCommon SolventsGeneral Role of Solvent
Ullmann CouplingCuI, Cu2O, Cu(OAc)2DMF, Dioxane, Toluene, PyridineSolubilizes reactants and stabilizes copper intermediates.
Buchwald-Hartwig AminationPd(OAc)2, Pd2(dba)3 with phosphine (B1218219) ligandsToluene, Dioxane, THFSolvent polarity can influence catalyst activity and stability.
Suzuki CouplingPd(PPh3)4, PdCl2(dppf)Toluene/Water, Dioxane/Water, DMFPolar solvents can influence selectivity and the nature of the active catalyst. nih.gov

Exploration of Non Biological Applications and Derivatives of 2 Iodophenyl 4 Isopropylpiperazin 1 Yl Methanone

Precursor in Organic Synthesis for Complex Molecules

The 2-iodophenyl group in (2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone serves as a highly versatile handle for the construction of more complex molecular architectures through various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in many of these transformations.

Notable examples of such reactions where this compound could serve as a key precursor include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester would lead to the formation of a new carbon-carbon bond, yielding biaryl or aryl-alkene structures. This is a powerful method for constructing complex organic frameworks from simpler building blocks.

Heck Reaction: Coupling with an alkene would introduce a vinyl group at the 2-position of the phenyl ring, providing access to substituted stilbenes and other unsaturated systems. nih.govlibretexts.orgorganic-chemistry.orgbeilstein-journals.org

Sonogashira Coupling: Reaction with a terminal alkyne, typically in the presence of a copper(I) co-catalyst, would result in the formation of an arylethynyl moiety. organic-chemistry.orgwikipedia.orglibretexts.orgbeilstein-journals.orgnih.gov This is a fundamental transformation for the synthesis of linear, rigid structures often found in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: This reaction would involve the coupling of the aryl iodide with an amine, leading to the formation of a new carbon-nitrogen bond. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov This would allow for the synthesis of complex diamine structures with potential applications as ligands or in biologically active molecules.

The following table illustrates the potential of this compound as a precursor in these key cross-coupling reactions.

Reaction Type Coupling Partner Potential Product Structure Catalyst System (Typical)
Suzuki-MiyauraArylboronic acid(2-Arylphenyl)(4-isopropylpiperazin-1-yl)methanonePd(PPh₃)₄, base (e.g., Na₂CO₃)
HeckAlkene(2-Vinylphenyl)(4-isopropylpiperazin-1-yl)methanonePd(OAc)₂, PPh₃, base (e.g., Et₃N)
SonogashiraTerminal alkyne(2-Alkynylphenyl)(4-isopropylpiperazin-1-yl)methanonePdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)
Buchwald-HartwigAmine(2-Aminophenyl)(4-isopropylpiperazin-1-yl)methanonePd₂(dba)₃, phosphine (B1218219) ligand, base (e.g., NaOtBu)

These reactions would pave the way for a diverse library of complex molecules with the (4-isopropylpiperazin-1-yl)methanone moiety, which could be screened for various applications.

Development as a Ligand in Organometallic Chemistry

The piperazine (B1678402) nitrogen atoms in this compound can act as Lewis bases, making the compound a potential ligand for a variety of metal centers. The presence of both a "hard" nitrogen donor and a potentially coordinating "soft" iodide donor, along with the carbonyl oxygen, could lead to interesting coordination chemistry.

The N-isopropylpiperazine moiety can coordinate to a metal center through one or both of its nitrogen atoms. While the N-isopropyl group introduces some steric hindrance, it does not preclude coordination. The synthesis of metal complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent.

Potential metal ions that could form complexes include those from the late transition series, such as palladium(II), platinum(II), rhodium(I), and iridium(I), which are known to have a high affinity for nitrogen-based ligands. The resulting complexes could be mononuclear or polynuclear, depending on the stoichiometry and reaction conditions.

Piperazine-based ligands have been successfully employed in various catalytic transformations. nih.gov Complexes derived from this compound could potentially exhibit catalytic activity in a range of reactions, including:

Cross-coupling reactions: The metal complex itself could serve as a catalyst for reactions such as Suzuki-Miyaura or Heck couplings.

Hydrogenation and transfer hydrogenation: Rhodium and iridium complexes with nitrogen-based ligands are well-known catalysts for the reduction of unsaturated bonds.

Polymerization: Some transition metal complexes with N-donor ligands are active catalysts for olefin polymerization.

The electronic and steric properties of the ligand, influenced by the 2-iodophenyl and N-isopropyl groups, would play a crucial role in determining the catalytic activity and selectivity of the derived metal complexes.

This compound has the potential to act as a multidentate ligand. Depending on the metal center and the reaction conditions, several coordination modes are possible:

Monodentate: Coordination through the less sterically hindered piperazine nitrogen.

Bidentate:

N,N'-chelation involving both piperazine nitrogens, forming a strained four-membered ring.

N,O-chelation involving one piperazine nitrogen and the carbonyl oxygen, forming a five-membered ring.

N,I-chelation involving one piperazine nitrogen and the iodine atom, though this is less common.

Bridging: The piperazine unit can bridge two metal centers. biointerfaceresearch.com

The specific coordination mode adopted would have a significant impact on the geometry and reactivity of the resulting metal complex.

Application in Materials Science

The structural features of this compound also suggest its potential utility in the field of materials science, particularly in the synthesis of novel polymeric materials.

There are several hypothetical routes for the incorporation of this compound into polymeric structures:

Polycondensation: The piperazine moiety contains two secondary amine protons that could potentially be reactive in polycondensation reactions with suitable difunctional monomers, such as diacyl chlorides or dialdehydes. However, the existing methanone (B1245722) group would likely need to be reduced first.

Polymerization of a derivative: The 2-iodophenyl group can be functionalized, for example, by a Heck reaction with ethylene (B1197577) to introduce a vinyl group. nih.govlibretexts.orgorganic-chemistry.orgbeilstein-journals.org The resulting styrenic monomer could then be polymerized via free radical or other polymerization methods.

Post-polymerization modification: A pre-formed polymer containing reactive groups could be functionalized with this compound. For example, a polymer with pendant acid chloride groups could react with the piperazine nitrogen.

The incorporation of this moiety into a polymer backbone could impart specific properties to the material, such as altered solubility, thermal stability, or the ability to coordinate metal ions for catalytic or sensing applications. While the absence of vinyl or other multifunctional groups in the parent molecule restricts its direct use in polymerization, its derivatives hold promise. nih.govscispace.com

The following table outlines a hypothetical synthetic route for creating a polymer incorporating the this compound moiety.

Step Reaction Reactants Product Purpose
1Heck ReactionThis compound, Ethylene(2-Vinylphenyl)(4-isopropylpiperazin-1-yl)methanoneIntroduction of a polymerizable group
2Free Radical Polymerization(2-Vinylphenyl)(4-isopropylpiperazin-1-yl)methanonePoly[(2-vinylphenyl)(4-isopropylpiperazin-1-yl)methanone]Formation of the polymer backbone

Design of Functional Organic Materials (e.g., optical, electronic, host-guest systems)

There is no available research describing the design, synthesis, or application of functional organic materials derived directly from or incorporating This compound as the primary functional unit. While its chemical structure is suitable for further elaboration into more complex materials, studies detailing such work are not present in the current scientific literature.

Photophysical Properties and Potential for Optoelectronic Applications

No studies investigating the photophysical properties (e.g., absorption, emission, quantum yield, excited-state lifetime) of This compound have been published. Consequently, its potential for optoelectronic applications has not been evaluated or reported. Research on other, different piperazine-substituted molecules has explored their photophysical characteristics for applications like photodynamic therapy, but this data is not transferable to the subject compound. mdpi.com

Supramolecular Chemistry and Self-Assembly Investigations

There is a lack of published reports on the use of This compound in the field of supramolecular chemistry. No investigations into its ability to form higher-order structures through self-assembly via non-covalent interactions (such as hydrogen bonding, halogen bonding, or π-π stacking) have been documented.

Structure-Property Relationships for Non-Biological Applications

Due to the absence of studies on its non-biological applications, no structure-property relationships have been established for This compound .

Modulation of Physical Properties through Structural Modification

No research has been conducted on modifying the structure of This compound to modulate its physical properties for material science or other non-biological aims.

Tuning of Reactivity for Specific Synthetic Aims

While the compound is used as a synthetic intermediate, formal studies detailing the tuning of its reactivity for specific, non-biological synthetic aims are not available. Its primary documented use is as a precursor in multi-step syntheses of biologically active molecules. nih.gov

Future Research Directions and Outlook

Emerging Methodologies for Synthesis and Functionalization

The future synthesis and modification of (2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone and related compounds will likely be dominated by advanced functionalization strategies that offer greater efficiency, selectivity, and structural diversity. A primary area of focus is the direct C–H functionalization of the piperazine (B1678402) ring, a notoriously challenging but highly rewarding endeavor.

Recent breakthroughs in this area include transition-metal-catalyzed α-C–H functionalizations and photoredox catalysis. nih.gov These methods provide novel pathways to introduce substituents directly onto the carbon skeleton of the piperazine, moving beyond traditional modifications at the nitrogen atoms. researchgate.net Photoredox catalysis, in particular, has shown success in the α-C–H heteroarylation and vinylation of piperazines, utilizing light-absorbing catalysts to initiate radical-based transformations under mild conditions. researchgate.net Such approaches could allow for the late-stage diversification of the this compound core, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Furthermore, established cross-coupling reactions are being refined for more complex systems. The Buchwald-Hartwig amination remains a cornerstone for forging the N-aryl bond, a key step in synthesizing the parent compound. mdpi.com Innovations in catalyst design, such as copper-based systems using ligands like rac-BINOL, are providing more cost-effective and practical alternatives for coupling N-protected piperazines with aryl iodides. researchgate.net

Table 1: Comparison of Emerging Synthetic Methodologies

MethodologyDescriptionPotential Application for this compoundKey Advantages
Photoredox CatalysisUses light to generate radical intermediates for C-H functionalization (e.g., arylation, vinylation, alkylation). nih.govresearchgate.netDirect modification of the piperazine ring's C-H bonds to add new functional groups.Mild reaction conditions, high functional group tolerance.
Transition-Metal CatalysisEmploys metals like iridium or palladium to selectively activate and functionalize C-H bonds. nih.govsemanticscholar.orgRegio- and diastereoselective synthesis of C-substituted piperazine derivatives.High precision and control over stereochemistry.
Copper-Catalyzed Cross-CouplingAn alternative to palladium for N-arylation, coupling aryl iodides with the piperazine nitrogen. researchgate.netMore economical synthesis of the core iodo-aryl piperazine structure.Lower cost, readily available catalyst.
α-Lithiation TrappingInvolves deprotonation at the α-carbon of the piperazine followed by reaction with an electrophile. nih.govIntroduction of a wide range of electrophiles at a specific position on the piperazine ring.Strong C-C bond formation, access to diverse substituents.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of complex molecules like iodo-aryl piperazines. Future research will increasingly rely on sophisticated modeling to predict chemical behavior, guide experimental design, and elucidate structure-property relationships, thereby saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) models are well-established for predicting the biological activities of arylpiperazine derivatives. nih.gov By developing 2D and 3D-QSAR models, researchers can identify key molecular descriptors that influence a compound's function, providing crucial insights for designing more potent and selective molecules. nih.govnih.gov For this compound, QSAR could predict its potential interactions with biological targets based on its structural features.

Molecular docking and molecular dynamics (MD) simulations are essential for visualizing and understanding how these molecules interact with proteins at an atomic level. nih.gov These techniques can predict binding poses and affinities, as demonstrated in studies of arylpiperazine derivatives targeting specific receptors. researchgate.netnih.gov For instance, simulations can reveal the importance of hydrophobic interactions and hydrogen bonds in the binding process, guiding the rational design of new analogues with improved properties. nih.gov Such models are particularly valuable when crystal structures of the target proteins are unavailable. researchgate.net

Table 2: Computational Tools for Predictive Modeling

Computational ToolPrimary FunctionSpecific Application for Iodo-Aryl Piperazines
QSAR (Quantitative Structure-Activity Relationship)Correlates chemical structure with physical, chemical, or biological activity. nih.govPredicting biological efficacy and identifying key structural features for activity. nih.gov
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other. nih.govModeling interactions with protein targets to guide drug design. nih.gov
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules over time.Assessing the stability of ligand-protein complexes and understanding binding thermodynamics. nih.gov
Density Functional Theory (DFT)Calculates the electronic structure of molecules to predict reactivity and spectroscopic properties.Guiding synthetic strategies by modeling reaction pathways and transition states.

Untapped Potential in Catalysis and Materials Science

Beyond its traditional role in medicinal chemistry, the unique structure of this compound offers significant, yet largely unexplored, potential in catalysis and materials science. The 2-iodo-phenyl group is a particularly attractive feature, serving as a versatile synthetic handle for a variety of cross-coupling reactions.

In catalysis, the compound could serve as a precursor for novel pincer-type ligands. By functionalizing the positions ortho to the iodine and the carbonyl group, it may be possible to create tridentate ligands capable of coordinating with transition metals. Such organometallic complexes could exhibit unique catalytic activities in reactions like hydrogenation, hydroformylation, or C-H activation. The piperazine moiety, with its available lone pairs, could also be used to anchor the molecule to a solid support, creating heterogeneous catalysts that are easily recoverable and reusable.

In materials science, the piperazine unit is a known building block for functional polymers. Research has demonstrated the synthesis of piperazine-based metallopolymers with applications in bioengineering. udayton.edu By incorporating the this compound unit into a polymer backbone, one could create materials with tailored properties. For example, subsequent cross-coupling reactions at the iodo-position could be used to graft functional moieties onto the polymer, creating materials for use as sensors, organic electronics, or specialized coatings. The coordination of metal ions like Ru(III) or Fe(III) to the piperazine nitrogens could also introduce degradative or responsive properties into these materials. udayton.edu

Table 3: Potential Applications in Catalysis and Materials Science

FieldPotential ApplicationKey Structural FeatureDescription
Homogeneous CatalysisPrecursor to Pincer Ligands(2-Iodophenyl)methanoneThe ortho-iodo and carbonyl groups can be elaborated to form a tridentate ligand for transition metal catalysts.
Heterogeneous CatalysisSupport for Catalytic SpeciesPiperazine MoietyThe piperazine unit can be functionalized to anchor the molecule onto a solid support for recyclable catalysts.
Materials ScienceFunctional PolymersEntire MoleculeIncorporation as a monomer into polyester (B1180765) or polyurethane chains to create novel materials. udayton.edu
Materials ScienceSmart MaterialsPiperazine & Iodo-Aryl GroupCreation of polymers that can be post-functionalized at the iodine site or can respond to stimuli via metal coordination at the piperazine. udayton.edu

Interdisciplinary Research Opportunities Involving the Chemical Compound

The full potential of this compound can best be unlocked through interdisciplinary collaboration. The compound sits (B43327) at the nexus of organic synthesis, computational chemistry, materials science, and pharmacology, offering numerous opportunities for synergistic research projects.

One promising avenue is the development of targeted therapeutic agents. While many arylpiperazines are known for their activity in the central nervous system, nih.govnih.gov the iodo-aryl group provides a site for attaching radioisotopes (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This could lead to the development of novel radiopharmaceuticals for diagnostic imaging (e.g., SPECT or PET scans) or targeted radiotherapy for cancer. Such a project would require close collaboration between synthetic chemists, nuclear chemists, and molecular imaging specialists.

Another interdisciplinary opportunity lies in the creation of chemical probes and sensors. By tethering a fluorophore or chromophore to the molecule via a coupling reaction at the iodo-position, researchers could develop probes to study biological systems. For example, if the parent compound shows affinity for a particular protein, a fluorescently tagged version could be used to visualize that protein in cells. This would involve expertise in synthetic chemistry, biochemistry, and cell biology.

Finally, the intersection of materials science and medicine offers possibilities for drug delivery systems. Piperazine-based polymers could be designed to encapsulate therapeutic agents, with the iodo-aryl moiety acting as a point for attaching targeting ligands. This would allow for the specific delivery of drugs to diseased tissues, minimizing side effects. Such an endeavor would unite polymer chemists, pharmacologists, and biomedical engineers.

Challenges and Opportunities in Studying Complex Iodo-Aryl Piperazines

Despite the vast potential, the study of complex iodo-aryl piperazines like this compound is not without its challenges. These challenges, however, also represent significant opportunities for scientific innovation.

A primary challenge is achieving regioselective functionalization. The piperazine ring has multiple reactive sites, and selectively modifying one C-H bond over others remains a difficult synthetic problem. nih.gov Applying methods that work well for simpler heterocycles like pyrrolidines often fails for piperazines, highlighting the need for new chemical tools. semanticscholar.org Overcoming this challenge would unlock access to a vast and unexplored chemical space. The fact that approximately 80% of current piperazine-containing drugs are substituted only at the nitrogen positions underscores the immense opportunity that C-H functionalization presents for creating novel structural diversity. researchgate.net

Another challenge lies in the metabolic stability of arylpiperazine derivatives. Many of these compounds undergo extensive metabolism in the body, often through N-dealkylation by cytochrome P450 enzymes like CYP3A4 and CYP2D6. nih.gov This can lead to the formation of active metabolites, which may have different pharmacological profiles and contribute to inter-individual variability in drug response. nih.gov Studying and predicting these metabolic pathways is crucial for drug development. This challenge provides an opportunity for medicinal chemists to design next-generation compounds with improved metabolic stability or to intentionally design prodrugs that release a specific active metabolite.

Finally, the synthesis of these complex molecules can be lengthy and costly. Developing more step-economical and atom-economical routes is a constant challenge. This provides an ongoing opportunity for process chemists to innovate, for example, by designing tandem reactions or flow chemistry processes that streamline the synthesis and make these valuable compounds more accessible for research and development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone with high purity?

  • Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, and stoichiometry) to minimize byproducts. Use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (e.g., hexane/ethyl acetate) for purification. Validate purity via HPLC with a C18 column and a mobile phase of methanol:buffer (65:35) adjusted to pH 4.6 using sodium acetate and sodium 1-octanesulfonate .
  • Characterization : Confirm structure using 1H^1H-NMR and 13C^{13}C-NMR, focusing on the iodophenyl aromatic protons (δ 7.2–8.1 ppm) and piperazine N-CH2_2 signals (δ 2.5–3.5 ppm). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How can researchers ensure reproducibility in biological activity assays involving this compound?

  • Experimental Design : Standardize assay conditions (e.g., cell line selection, incubation time, and solvent controls). Use DMSO for solubilization at concentrations ≤0.1% to avoid cytotoxicity. Include positive controls (e.g., known kinase inhibitors for kinase assays) and triplicate measurements to assess variability .
  • Data Validation : Compare results with structurally analogous compounds, such as [4-(2-hydroxyethyl)piperazin-1-yl]methanone derivatives, to contextualize activity trends .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Analysis : Perform meta-analysis of existing studies, focusing on assay conditions (e.g., pH, temperature) and target specificity. For example, conflicting kinase inhibition data may arise from off-target effects; employ selectivity profiling using kinase panels or CRISPR-based target validation .
  • Orthogonal Assays : Cross-verify results using techniques like surface plasmon resonance (SPR) for binding affinity or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Degradation Studies : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, human serum) at 37°C. Monitor degradation via LC-MS at timed intervals (0, 6, 12, 24 hrs). Identify metabolites using fragmentation patterns (e.g., loss of iodine or piperazine cleavage) .
  • pH-Dependent Stability : Test stability across pH gradients (pH 2–9) to simulate gastrointestinal and intracellular environments. Use phosphate or citrate buffers adjusted to relevant ionic strengths .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets such as histamine H1/H4 receptors or kinases. Prioritize docking poses with favorable free energy scores (< -8 kcal/mol) and validate via molecular dynamics (MD) simulations over 100 ns .
  • Pharmacophore Mapping : Identify critical features (e.g., iodophenyl hydrophobicity, piperazine hydrogen-bonding capacity) using tools like Schrödinger’s Phase. Compare with known active compounds to rationalize activity .

Analytical and Safety Considerations

Q. What HPLC parameters optimize the separation of this compound from its synthetic intermediates?

  • Column : C18 (5 µm, 250 × 4.6 mm) with a guard column to prevent contamination.
  • Mobile Phase : Methanol:sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min. Adjust retention time (~8–10 min) by varying methanol content (±5%) .
  • Detection : UV absorbance at 254 nm (iodophenyl chromophore) with a diode array detector (DAD) for purity assessment .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis to avoid inhalation .
  • Waste Disposal : Collect iodine-containing waste separately for incineration or halogen-specific treatment. Neutralize acidic/basic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.